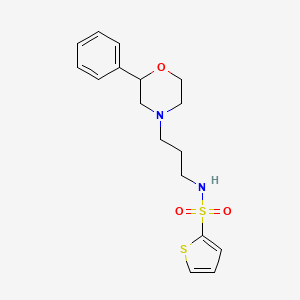

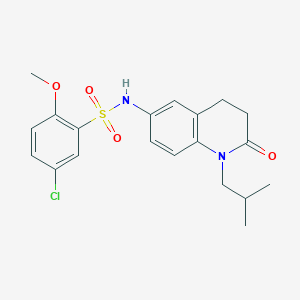

Ethyl 5-amino-4-methyl-1-propan-2-ylpyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-amino-4-methyl-1-propan-2-ylpyrazole-3-carboxylate is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The papers provided discuss various synthetic approaches and characterizations of related pyrazole derivatives, which can offer insights into the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, as seen in the four-component synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, which provides moderate to high yields . Another approach is the highly regioselective acylation and alkylation of pyrazole derivatives, leading to new compounds with unexpected structures confirmed by X-ray crystallography and 2D NMR . The direct synthesis of substituted pyrazoles through 3+2 annulation methods has also been described, yielding products characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography. For instance, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, revealing a monoclinic space group and specific geometric parameters . The crystal structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which are common features that contribute to the stability of such compounds .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including cyclocondensation with dicarbonyl compounds, leading to partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . They can also react with nucleophilic reagents to form a wide range of heterocyclic compounds . The acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate results in N-acetylated derivatives, with the reaction conditions affecting the regioselectivity and yield of the products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and stability. Spectroscopic methods such as HPLC, FT-IR, NMR, and MS are used to study these properties and confirm the identity of the synthesized compounds . Theoretical calculations, such as DFT, can also provide insights into the electronic properties and reactivity of these molecules .

Applications De Recherche Scientifique

Corrosion Inhibition

Ethyl 5-amino-4-methyl-1-propan-2-ylpyrazole-3-carboxylate derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, show promise as corrosion inhibitors for mild steel, particularly in industrial pickling processes. These inhibitors demonstrate high efficiency in preventing corrosion, supported by gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy studies. The surface morphology analyzed through scanning electron microscopy (SEM) and atomic force microscopy (AFM) confirmed the formation of an adsorbed protective film on the metal surface. Their effectiveness correlates with theoretical findings from density functional theory (DFT) and molecular dynamic simulation (MD), highlighting a significant donor–acceptor relationship between the inhibitors and the metal surface (Dohare, Ansari, Quraishi, & Obot, 2017).

Synthetic Chemistry

In synthetic chemistry, this compound is involved in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. This process involves selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents, producing ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are then readily converted to their 1-unsubstituted analogs (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives synthesized from this compound exhibit potential as antimicrobial and anticancer agents. These compounds, characterized by their IR, 1H NMR, 13CNMR, Mass spectra, and Elemental analysis, have shown to possess significant in vitro antimicrobial activity and higher anticancer activity than doxorubicin against certain cell lines. This highlights their potential as promising candidates for further drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Fungicidal and Plant Growth Regulation Activities

Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a compound related to this compound, has been synthesized and its crystal structure determined by X-ray diffraction method. Preliminary bioassays indicated that this compound shows notable fungicidal and plant growth regulation activities, suggesting its potential application in agricultural sciences (Minga, 2005).

Safety and Hazards

The safety data sheet for Ethyl 5-amino-1-methylpyrazole-4-carboxylate, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

Propriétés

IUPAC Name |

ethyl 5-amino-4-methyl-1-propan-2-ylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-5-15-10(14)8-7(4)9(11)13(12-8)6(2)3/h6H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSWANXAQNZIKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C)N)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B3007499.png)

![5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3007501.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B3007505.png)

![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3007506.png)

![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)

![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride](/img/structure/B3007515.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3007518.png)